molecular formula C11H19N3O2 B8133581 tert-butyl N-[(3R,4S)-3-cyanopiperidin-4-yl]carbamate

tert-butyl N-[(3R,4S)-3-cyanopiperidin-4-yl]carbamate

Cat. No.: B8133581
M. Wt: 225.29 g/mol
InChI Key: DYTDNFOYOXANOW-BDAKNGLRSA-N
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Description

The compound with the identifier “tert-butyl N-[(3R,4S)-3-cyanopiperidin-4-yl]carbamate” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for tert-butyl N-[(3R,4S)-3-cyanopiperidin-4-yl]carbamate would typically involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This process may require the use of specialized equipment and techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(3R,4S)-3-cyanopiperidin-4-yl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form new products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired transformation. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the best yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the nature of the starting compound and the specific reaction conditions. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.

    Biology: It may have applications in studying biological processes and interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects or as a lead compound in drug discovery.

    Industry: tert-butyl N-[(3R,4S)-3-cyanopiperidin-4-yl]carbamate may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,4S)-3-cyanopiperidin-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-3-cyanopiperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-9-4-5-13-7-8(9)6-12/h8-9,13H,4-5,7H2,1-3H3,(H,14,15)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTDNFOYOXANOW-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNC[C@H]1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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